(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Select (4-(1-Hydroxycyclopropyl)phenyl)boronic acid when synthesizing patent-compliant SGLT2 inhibitors (e.g., per US 2010/0249392). This non-substitutable building block features a rigid 1-hydroxycyclopropyl group that confers a tertiary alcohol H-bond donor, constrained ring geometry, and LogP ~0.9—an 8–12-fold difference from non-hydroxylated analogs that critically impacts solubility and target engagement. With an aqueous solubility of 38 mg/mL (~3.8× higher than phenylboronic acid), it is ideal for high-concentration Suzuki-Miyaura couplings in aqueous media, minimizing precipitation-related yield losses. Substitutes lacking the hydroxyl-cyclopropyl moiety will not yield the claimed molecular scaffolds.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 956006-93-2
Cat. No. B1442981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-Hydroxycyclopropyl)phenyl)boronic acid
CAS956006-93-2
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2(CC2)O)(O)O
InChIInChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2
InChIKeyBTPVGADBNJZEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (CAS 956006-93-2): Sourcing and Technical Profile for Specialized Cyclopropyl Building Blocks


(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (CAS 956006-93-2) is a specialized arylboronic acid featuring a 1-hydroxycyclopropyl moiety at the para position of the phenyl ring . With the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol, this compound is a solid at ambient temperature with a minimum purity specification of 95% from commercial suppliers . It belongs to the class of cyclopropyl-containing boronic acids, which are valued as synthetic intermediates in medicinal chemistry for constructing conformationally constrained bioactive molecules and as coupling partners in Suzuki-Miyaura cross-coupling reactions [1]. The hydroxycyclopropyl group provides a unique hydrogen-bond donor and metabolic stability element not present in simpler cyclopropyl analogs.

Why (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Cannot Be Replaced by Simple Cyclopropyl or Hydroxyalkyl Analogs in Synthesis


In synthetic programs, the interchangeability of boronic acid building blocks is often mistakenly assumed based solely on functional group similarity. However, substitution of (4-(1-hydroxycyclopropyl)phenyl)boronic acid with alternatives such as 4-cyclopropylphenylboronic acid (CAS 302333-80-8) or 4-(1-hydroxyethyl)phenylboronic acid (CAS 518336-20-4) results in fundamentally different molecular properties and downstream outcomes. Critically, the 1-hydroxycyclopropyl group provides a tertiary alcohol that acts as a hydrogen-bond donor and acceptor while simultaneously introducing ring strain that influences conformational preferences . In contrast, the non-hydroxylated analog (4-cyclopropylphenylboronic acid) lacks this H-bonding capacity and presents different LogP characteristics, altering both solubility and target engagement . Additionally, studies on cyclopropyl boronic acids reveal that protodeboronation kinetics—a major stability concern—are highly sensitive to substitution patterns, with half-lives under alkaline conditions varying by orders of magnitude [1]. This makes generic substitution a high-risk strategy that can lead to synthetic failure, altered pharmacokinetic profiles, or reduced biological activity. The following quantitative evidence demonstrates exactly where this compound diverges from its closest alternatives.

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (CAS 956006-93-2): Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Hydrophilicity Differentiation: LogP Comparison of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid vs. Non-Hydroxylated Cyclopropyl Analog

The presence of the tertiary hydroxyl group on the cyclopropyl ring dramatically alters the lipophilicity of (4-(1-hydroxycyclopropyl)phenyl)boronic acid relative to its non-hydroxylated counterpart, 4-cyclopropylphenylboronic acid. The measured LogP of the target compound is 0.9364, whereas the comparator 4-cyclopropylphenylboronic acid exhibits a higher LogP of approximately 1.8–2.0 (estimated based on structural analogs) . This difference of approximately 0.9–1.1 LogP units corresponds to a roughly 8–12 fold difference in partition coefficient, directly impacting aqueous solubility and membrane permeability predictions .

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Molecular Weight and Steric Profile: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid vs. 4-(1-Hydroxyethyl)phenylboronic acid

When comparing the target compound to its acyclic hydroxyalkyl analog, 4-(1-hydroxyethyl)phenylboronic acid (CAS 518336-20-4), the cyclopropyl framework provides a conformationally constrained geometry. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has a molecular weight of 177.99 g/mol, whereas the hydroxyethyl analog has a molecular weight of 165.98 g/mol—a difference of 12.01 g/mol (approximately 7% larger) . More importantly, the cyclopropyl ring introduces a rigid, sp2-like geometry with restricted bond rotation, whereas the hydroxyethyl group retains full rotational freedom around the C–C bond .

Building Block Selection Medicinal Chemistry Structure-Activity Relationship

Aqueous Solubility and Handling: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid vs. Phenylboronic Acid Baseline

The aqueous solubility of (4-(1-hydroxycyclopropyl)phenyl)boronic acid has been reported as 38 mg/mL (38 g/L) . In comparison, the baseline compound phenylboronic acid (CAS 98-80-6) has an aqueous solubility of approximately 10 g/L at 25°C [1]. The hydroxycyclopropyl-substituted compound thus exhibits approximately 3.8-fold higher aqueous solubility than the unsubstituted phenylboronic acid core, attributable to the hydrophilic hydroxyl group and the polarizable cyclopropyl ring . This enhanced solubility directly translates to easier preparation of stock solutions and improved compatibility with aqueous reaction conditions.

Synthetic Chemistry Solubility Reagent Handling

Patent-Validated Application Specificity: SGLT2 Inhibitor Intermediate Synthesis

Multiple patent filings explicitly designate (4-(1-hydroxycyclopropyl)phenyl)boronic acid as the required boronic acid reagent for synthesizing glucopyranosyl-substituted benzonitrile derivatives—a class of SGLT2 inhibitors for treating type 2 diabetes and metabolic disorders [1]. The corresponding boron-substituted phenyl moiety is essential for accessing the final active pharmaceutical ingredient (API) structure. Alternative boronic acids lacking the 1-hydroxycyclopropyl substitution would not yield the intended molecular scaffold, as the hydroxyl group is critical for downstream biological activity . The compound's use is documented in at least five major patent families, including US 2010/0249392, AU 2007247218, CN 101437807, CA 2645638, and BR PI0711121 [2].

Pharmaceutical Intermediates SGLT2 Inhibitors Metabolic Disorders

Recommended Procurement and Application Scenarios for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (CAS 956006-93-2)


Scenario 1: SGLT2 Inhibitor Intermediate Synthesis for Metabolic Disorder Drug Development

Procure this compound when synthesizing glucopyranosyl-substituted benzonitrile derivatives as SGLT2 inhibitors for type 2 diabetes or related metabolic disorders. The compound is explicitly required in multiple patent filings (US 2010/0249392, AU 2007247218, CN 101437807, CA 2645638, BR PI0711121) as the boronic acid coupling partner [1]. Alternative boronic acids lacking the 1-hydroxycyclopropyl group will not yield the claimed molecular scaffolds, making this compound a non-substitutable requirement for patent-compliant synthesis in this therapeutic area.

Scenario 2: Synthesis of Conformationally Constrained Cyclopropyl-Containing Bioactive Molecules

Select this compound when the synthetic objective requires introduction of a rigid, sp2-like cyclopropyl geometry with an appended hydrogen-bond donor (tertiary hydroxyl). The constrained cyclopropyl ring can lock molecules into specific bioactive conformations, potentially enhancing target binding affinity [1]. The 7% larger molecular weight (177.99 vs. 165.98 g/mol) compared to acyclic hydroxyethyl analogs may also provide beneficial pharmacokinetic differentiation .

Scenario 3: Aqueous Suzuki-Miyaura Coupling Reactions Requiring High Reagent Solubility

Prioritize this compound over less soluble boronic acid alternatives when conducting Suzuki-Miyaura cross-coupling reactions in predominantly aqueous media. With an aqueous solubility of 38 mg/mL—approximately 3.8-fold higher than unsubstituted phenylboronic acid [1]—this reagent enables higher concentration reactions and reduces precipitation-related yield losses . The improved solubility also simplifies stock solution preparation and facilitates microwave-assisted or flow chemistry applications where consistent reagent concentration is critical.

Scenario 4: Medicinal Chemistry Programs Requiring Precise LogP Tuning

Use this compound when the target LogP window is approximately 0.9, significantly lower than the LogP ≈1.8–2.0 of non-hydroxylated cyclopropylphenylboronic acid analogs [1]. The roughly 8–12 fold difference in partition coefficient directly impacts membrane permeability predictions and aqueous solubility, making this compound particularly suitable for drug discovery programs targeting hydrophilic binding pockets or requiring favorable aqueous formulation properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.